N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a fluorobenzamide moiety, and a chloromethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Attachment of the Chloromethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 3-chloro-4-methoxyaniline in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step includes the coupling of the intermediate product with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and receptor binding.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity and biological activity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide
- N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide
- N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom in the benzamide moiety. This fluorine atom can significantly influence the compound’s biological activity, stability, and reactivity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-28-17-8-6-14(10-16(17)21)23-18(26)9-7-15-11-29-20(24-15)25-19(27)12-2-4-13(22)5-3-12/h2-6,8,10-11H,7,9H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFJXHCJFLLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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